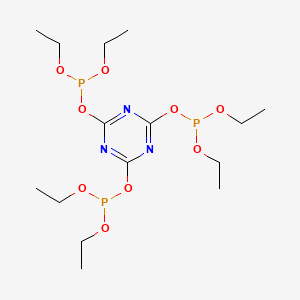

Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite

Description

Properties

CAS No. |

64086-04-0 |

|---|---|

Molecular Formula |

C15H30N3O9P3 |

Molecular Weight |

489.33 g/mol |

IUPAC Name |

[4,6-bis(diethoxyphosphanyloxy)-1,3,5-triazin-2-yl] diethyl phosphite |

InChI |

InChI=1S/C15H30N3O9P3/c1-7-19-28(20-8-2)25-13-16-14(26-29(21-9-3)22-10-4)18-15(17-13)27-30(23-11-5)24-12-6/h7-12H2,1-6H3 |

InChI Key |

JTBKETXQULYXGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(OCC)OC1=NC(=NC(=N1)OP(OCC)OCC)OP(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Pathway

The synthesis of hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite generally involves the reaction of hexaethyl triazine derivatives with phosphorous acid or its derivatives . This process typically includes:

- Reactants : Hexaethyl triazine derivatives and phosphorous acid.

- Solvents : Commonly used solvents include dioxane or dichloromethane to ensure solubility and controlled reaction conditions.

- Catalysts/Bases : Catalysts or bases may be employed to facilitate the reaction and improve yields.

- Reaction Conditions :

- Temperature: Moderate heating is often required.

- Reaction Time: Varies depending on the desired yield and purity levels.

This method ensures the integration of phosphite groups into the triazine ring structure through oxygen linkages.

Reaction Mechanism

The reaction mechanism typically involves:

- Nucleophilic Substitution : The nucleophilic attack of phosphorous acid derivatives on the electrophilic sites of the triazine ring.

- Formation of Phosphite Groups : The oxygen atoms from phosphorous acid form bonds with the central triazine ring.

This stepwise mechanism ensures the formation of a stable hexaethyl derivative with three phosphite groups attached symmetrically to the triazine ring.

Optimized Conditions for Synthesis

To achieve high yields and purity, several parameters are optimized:

- Solvent Selection : Polar aprotic solvents like dichloromethane are preferred for their ability to stabilize intermediates.

- Temperature Control : Maintaining a controlled temperature (e.g., 50–70°C) prevents side reactions.

- Catalyst Use : Catalysts such as triethylamine can enhance reaction rates.

- Post-Reaction Purification :

Key Data Table

| Parameter | Details |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{30}\text{N}3\text{O}9\text{P}_3 $$ |

| Molecular Weight | 489.33 g/mol |

| Reaction Solvents | Dioxane, Dichloromethane |

| Reaction Temperature | 50–70°C |

| Catalysts | Triethylamine or other mild bases |

| Purification Methods | Solvent evaporation and recrystallization |

| Yield | Typically high under optimized conditions (>90%) |

Challenges in Synthesis

The synthesis process may encounter challenges such as:

- Side Reactions : Uncontrolled conditions can lead to by-products.

- Purity Issues : Impurities may arise from incomplete reactions or solvent residues.

- Environmental Concerns : Use of volatile organic solvents like dichloromethane requires proper handling to minimize environmental impact.

Chemical Reactions Analysis

Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates.

Substitution: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Materials Science

2.1. Stabilizers in Polymers

Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite is utilized as a stabilizer in polymer formulations. It helps to enhance the thermal stability and UV resistance of polymers such as polyvinyl chloride (PVC) and polyethylene terephthalate (PET). Its effectiveness in preventing discoloration upon exposure to UV light makes it a valuable additive in the plastics industry .

2.2. Organic Light-Emitting Diodes (OLEDs)

Recent studies have explored the use of triazine derivatives as excimer host materials for thermally activated delayed fluorescence organic light-emitting diodes. The incorporation of this compound into OLEDs has demonstrated improved electroluminescent properties due to its favorable thermal and photophysical characteristics .

Applications in Medicinal Chemistry

3.1. Inhibition of Phosphatidylinositol 3-Kinase

this compound derivatives have been synthesized as phosphatidylinositol 3-kinase (PI3K) inhibitors. These compounds have shown promising results in inhibiting PI3K activity in various cancer cell lines. For instance, certain derivatives were reported to be significantly more potent than established inhibitors like ZSTK474 .

3.2. Development of Antagonists for G-Protein-Coupled Receptors

Research indicates that triazine-based compounds can act as antagonists for G-protein-coupled receptors (GPCRs), which are critical targets in drug development for inflammatory diseases. This compound has been evaluated for its ability to modulate receptor activity and may serve as a scaffold for developing new therapeutic agents .

Case Studies

Mechanism of Action

The mechanism by which hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite exerts its effects involves the interaction of its phosphite groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can alter the reactivity and properties of the target molecules. The triazine ring provides a stable scaffold that enhances the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogues

Biological Activity

Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Overview of 1,3,5-Triazine Derivatives

1,3,5-Triazine and its derivatives have garnered attention for their diverse biological activities, including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties. The structural versatility of triazines allows for modifications that enhance their pharmacological profiles. This compound is a notable derivative that has been investigated for its biological effects.

Anticancer Activity

Recent studies have demonstrated that triazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study evaluated the cytotoxic effects of triazine derivatives on prostate cancer cells (C4-2), revealing that specific modifications enhance their inhibitory activity on the PI3K pathway—a critical pathway in cancer progression .

Antimicrobial Properties

This compound has also been examined for its antimicrobial properties. Research indicates that triazine derivatives can inhibit bacterial growth effectively. For example, derivatives have shown promising results against both Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting cellular processes or inhibiting key enzymes necessary for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazine ring can significantly impact its pharmacological properties. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution at Position 2 | Enhanced anticancer activity against prostate cancer cells |

| Alkyl group variations | Improved solubility and bioavailability |

| Phosphite groups | Increased potency in antimicrobial assays |

Study 1: Anticancer Efficacy

In a controlled study involving several triazine derivatives including this compound:

- Cell Lines Used : C4-2 prostate cancer cells.

- Methodology : MTT assay to assess cell viability post-treatment.

- Findings : The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various triazines:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution between cyanuric chloride derivatives and triethyl phosphite. Key steps include:

- Step 1 : Use triethyl phosphite (CAS 122-52-1) as the phosphite source, as its reactivity with triazine cores is well-documented for analogous compounds .

- Step 2 : Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., anhydrous THF or toluene) to favor esterification over hydrolysis .

- Step 3 : Monitor progress via <sup>31</sup>P NMR to track phosphite incorporation into the triazine ring .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

| Technique | Purpose | Key Data Points | References |

|---|---|---|---|

| <sup>1</sup>H/<sup>13</sup>C NMR | Confirm ethyl and triazine backbone structure | Peaks for ethyl groups (δ ~1.3 ppm for CH3, δ ~4.1 ppm for CH2), triazine ring protons (δ ~8.5–9.5 ppm) . | |

| <sup>31</sup>P NMR | Verify phosphite linkage integrity | Single peak near δ 125–135 ppm indicates symmetric triphosphite bonding . | |

| IR Spectroscopy | Identify P-O-C and triazine ring vibrations | Bands at 950–1050 cm<sup>-1</sup> (P-O-C), 1550–1600 cm<sup>-1</sup> (C=N stretch) . | |

| Mass Spectrometry | Confirm molecular weight | Parent ion [M+H]<sup>+</sup> at m/z 469.1 (calculated for C12H24N3O9P3) . |

Q. How can hydrolysis sensitivity of the triphosphite groups be mitigated during storage or experimental use?

- Methodological Answer :

- Store under inert atmosphere (argon or nitrogen) at ≤4°C to prevent moisture ingress .

- Use anhydrous solvents (e.g., dried DMF or acetonitrile) in reactions. Pre-treat glassware with silanizing agents to deactivate surface hydroxyl groups .

Advanced Research Questions

Q. What role does this compound play in coordination chemistry, and how can its metal-binding properties be studied?

- Methodological Answer :

- Hypothesis : The triphosphite groups may act as Lewis bases, coordinating to transition metals (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>).

- Experimental Design :

- Conduct titration studies using UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands .

- Analyze coordination geometry via X-ray crystallography of metal complexes (e.g., with Cu(I) or Pd(II)) .

- Data Interpretation : Compare stability constants (log K) with analogous triazine-phosphorus ligands to assess binding efficiency .

Q. How can computational modeling predict the compound’s reactivity in catalytic cycles (e.g., cross-coupling reactions)?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., using Gaussian 16) to map electron density on phosphorus and nitrogen atoms, identifying nucleophilic/electrophilic sites .

- Step 2 : Simulate transition states for P-O bond cleavage or triazine ring functionalization to predict catalytic intermediates .

- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants for Suzuki-Miyaura coupling) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. biocompatibility)?

- Methodological Answer :

- Factor 1 : Purity discrepancies. Re-evaluate samples via HPLC (>98% purity) and ICP-MS (trace metal analysis) to rule out impurities .

- Factor 2 : Solvent effects. Compare cytotoxicity in aqueous vs. DMSO-based assays; adjust cell culture protocols to minimize solvent interference .

- Factor 3 : Mechanism clarification. Use siRNA knockdowns to identify molecular targets (e.g., kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.